2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol
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Overview
Description
2,2-Dimethyl-5-oxaspiro[35]nonan-8-ol is a chemical compound with the molecular formula C10H18O2 It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable ketone in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate oxonium ion, followed by intramolecular cyclization to yield the desired spiro compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions, particularly at the spirocyclic carbon atoms. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: Similar spirocyclic structure but with a ketone functional group.
2-Oxa-6-azaspiro[3.5]nonane: Contains an additional nitrogen atom in the ring system.
1-Oxaspiro[4.5]decan-2-one: Larger ring system with a similar oxygen-containing spirocyclic structure.
Uniqueness: 2,2-Dimethyl-5-oxaspiro[35]nonan-8-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group
Properties
Molecular Formula |
C10H18O2 |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,2-dimethyl-5-oxaspiro[3.5]nonan-8-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-10(7-9)5-8(11)3-4-12-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
LNJBHIWPBNQBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC(CCO2)O)C |
Origin of Product |
United States |
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